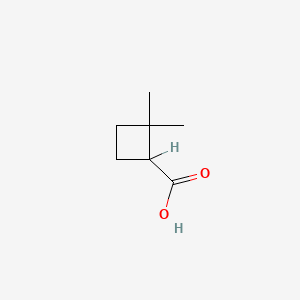

2,2-Dimethylcyclobutanecarboxylic acid

Description

Historical Context of Cyclobutane (B1203170) Derivatives in Chemical Research

The study of cyclobutane and its derivatives has a rich history rooted in the fundamental understanding of cyclic compounds and ring strain. Cyclobutane itself was first synthesized in 1907, decades after the initial synthesis of cyclopropane. google.com This delay highlights the significant synthetic challenges chemists faced in constructing the strained four-membered ring. Early organic chemists debated the stability and planarity of such rings, with the inherent angle strain making them fascinating subjects of theoretical and practical study.

Initially regarded as mere chemical curiosities, the perception of cyclobutane derivatives began to shift as synthetic methodologies advanced. The development of photochemical [2+2] cycloadditions, for instance, provided a reliable and elegant pathway to the cyclobutane core, opening the door for more widespread investigation. nih.govnih.gov Over the 20th century, researchers discovered that despite their inherent strain, cyclobutane scaffolds are present in a variety of natural products and possess a relative chemical inertness that makes them suitable for incorporation into more complex molecules. This evolution has cemented the role of cyclobutanes as versatile and valuable components in the toolkit of modern organic synthesis.

Significance of Conformationally Restricted Scaffolds in Organic Synthesis

In medicinal chemistry and materials science, the spatial arrangement of atoms is paramount to a molecule's function. Conformationally restricted scaffolds are molecular frameworks with limited rotational freedom, which forces appended functional groups into well-defined positions. The cyclobutane ring is a prime example of such a scaffold.

The significance of this rigidity is particularly evident in drug design. When a flexible molecule binds to a biological target, it must adopt a specific, energetically favorable conformation, paying an "entropic penalty" that can weaken the binding affinity. By using a rigid scaffold like cyclobutane, the molecule is pre-organized into a shape that is more complementary to the target's binding site. This pre-organization minimizes the loss of conformational entropy upon binding, potentially leading to a more potent interaction.

Furthermore, incorporating a cyclobutane moiety can improve a compound's metabolic stability. The compact and rigid nature of the ring can shield adjacent chemical bonds from enzymatic degradation, a common issue in drug development. The unique, non-planar, and three-dimensional character of the cyclobutane ring also allows chemists to explore chemical space that is inaccessible with more common flat, aromatic rings, leading to novel structures with unique biological activities. nih.govnih.gov

Overview of Research Directions for 2,2-Dimethylcyclobutanecarboxylic Acid

While extensive research into the specific biological activities of this compound is not widely documented in peer-reviewed literature, its primary role is that of a specialized chemical building block. mdpi.comresearchgate.net Carboxylic acids are among the most versatile functional groups in organic chemistry, serving as precursors to a vast array of other functionalities, including esters, amides, and alcohols. wiley-vch.deyoutube.com

Potential research directions and applications for this compound include:

Synthesis of Analogues: It can be used to synthesize analogues of known bioactive molecules, where the cyclobutane unit replaces a different carbocyclic or aromatic ring to probe the structural requirements for activity.

Polymer Chemistry: As a mono-carboxylic acid with a distinct alicyclic structure, it could be used to modify polymer chains or as a component in the synthesis of specialized polyesters with unique thermal or mechanical properties. nih.govnih.gov

Fragment-Based Drug Discovery: In this approach, small, simple molecules ("fragments") are screened for weak binding to a biological target. The rigid structure of this compound makes it an interesting fragment for building larger, more potent drug candidates.

The commercial availability of this compound from various chemical suppliers indicates its ongoing use in synthetic research and development, where it serves as a valuable tool for constructing molecules with precise three-dimensional architectures.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(2)4-3-5(7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUBYJLFSCGSNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42836-66-8 | |

| Record name | 2,2-dimethylcyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethylcyclobutanecarboxylic Acid and Its Derivatives

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis, a technique for planning organic syntheses, identifies logical bond disconnections to simplify a complex target molecule into readily available starting materials. For 2,2-dimethylcyclobutanecarboxylic acid, retrosynthesis often points towards monoterpenes as ideal precursors due to their inherent carbocyclic frameworks. This approach simplifies the synthetic challenge by starting with a molecule that already contains a significant portion of the target's carbon skeleton.

The chiral pool, an assortment of inexpensive and enantiomerically pure natural products, provides excellent starting points for asymmetric synthesis. nih.gov Monoterpenes such as α-pinene and its oxidized derivative, verbenone (B1202108), are particularly valuable precursors for the synthesis of this compound and its analogs due to their bicyclic structure containing the requisite gem-dimethylcyclobutane moiety. nih.govgoogle.commdpi.com

A key strategy in utilizing monoterpenes is the oxidative cleavage of one of the rings in the bicyclic system to unmask the desired cyclobutane (B1203170) structure. nih.govresearchgate.net For instance, the six-membered ring of α-pinene or verbenone can be selectively cleaved, leaving the four-membered ring intact. This transformation is a critical step in converting the naturally occurring terpene scaffold into the target cyclobutanecarboxylic acid derivative. nih.govresearchgate.net The choice of oxidant and reaction conditions is crucial to achieve high selectivity and yield for the desired cleavage product. researchgate.netorganic-chemistry.org

The combination of a catalytic amount of ruthenium(III) chloride (RuCl₃•3H₂O) and a stoichiometric amount of a co-oxidant like sodium periodate (B1199274) (NaIO₄) is a powerful and effective system for the oxidative cleavage of carbon-carbon double bonds. nih.govorganic-chemistry.orgsciencemadness.org In this system, RuCl₃ is oxidized in situ to the highly reactive ruthenium tetroxide (RuO₄), which is the active oxidant that cleaves the double bond. sciencemadness.orgyoutube.com NaIO₄ serves to continuously regenerate the RuO₄, allowing the use of only a catalytic quantity of the expensive ruthenium salt. organic-chemistry.orgyoutube.com This method has been successfully applied to the oxidative cleavage of olefins to yield carboxylic acids. researchgate.net The solvent system can play a critical role; for example, using acetonitrile (B52724) as a co-solvent can prevent the inactivation of the ruthenium catalyst, leading to higher yields of the carboxylic acid product. sciencemadness.orgyoutube.com

Table 1: Comparison of Oxidative Cleavage Systems

| Reactant System | Role of Components | Advantages |

| NaIO₄/RuCl₃•3H₂O | RuCl₃ (catalyst), NaIO₄ (co-oxidant) | Catalytic use of ruthenium, high efficiency. sciencemadness.orgyoutube.com |

| Ozonolysis (O₃) | O₃ (oxidant) | Effective for C=C cleavage, but requires a reductive or oxidative workup. |

| KMnO₄ | KMnO₄ (oxidant) | Strong oxidant, but can lead to over-oxidation and requires careful control. |

While monoterpenes are prominent precursors, other starting materials can also be employed for the synthesis of this compound. Methodologies starting from simpler acyclic or monocyclic compounds through cycloaddition reactions, such as [2+2] photocycloadditions, represent an alternative approach to construct the cyclobutane ring.

Synthesis from Monoterpenes: α-Pinene and Verbenone Pathways

Enantioselective Synthesis of this compound

The synthesis of specific enantiomers of this compound is of significant interest, particularly for pharmaceutical applications where stereochemistry dictates biological activity.

The use of naturally occurring chiral molecules as starting materials is a cornerstone of enantioselective synthesis, known as the chiral pool approach. nih.govelsevierpure.com As mentioned, enantiomerically pure α-pinene and verbenone are readily available and serve as excellent chiral starting points. nih.gov By preserving the stereochemistry of the starting material throughout the synthetic sequence, it is possible to obtain the target this compound as a single enantiomer. This strategy avoids the need for chiral resolutions or asymmetric catalysts, often leading to more efficient and economical syntheses.

Enzymatic Desymmetrization Techniques

Enzymatic desymmetrization is a powerful strategy for obtaining enantiomerically pure compounds from prochiral or meso starting materials, often achieving theoretical yields close to 100%. eurekaselect.comresearchgate.net This technique leverages the high enantio- and regioselectivity of enzymes, which operate under mild conditions, offering an advantageous alternative to conventional chemical methods. eurekaselect.comresearchgate.net

For the synthesis of chiral derivatives of this compound, a common approach involves the asymmetric hydrolysis of a prochiral diester, such as dimethyl 2,2-dimethylcyclobutane-1,1-dicarboxylate. In this process, an enzyme selectively hydrolyzes one of the two ester groups, leading to a chiral monoester. Lipases are among the most widely utilized enzymes for such transformations, with Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, being particularly robust and effective. cjcatal.comsemanticscholar.org The selection of the enzyme and optimization of reaction conditions, such as pH and temperature, are crucial for achieving high yields and enantiomeric excess (e.e.). researchgate.netcjcatal.com

The desymmetrization of various prochiral diesters has been successfully demonstrated, establishing a precedent for its application to cyclobutane systems. For instance, the hydrolysis of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate using Novozym 435 yielded the corresponding monoester with over 98% yield and >99% e.e., highlighting the industrial applicability of this method for producing chiral intermediates. researchgate.net

| Enzyme/Biocatalyst | Substrate Type | Transformation | Typical Outcome | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB / Novozym 435) | Prochiral Diesters | Asymmetric Monohydrolysis | High Yield (often >95%) and Excellent Enantiomeric Excess (>99% e.e.) | researchgate.netcjcatal.com |

| Pseudomonas cepacia Lipase | Prochiral Diesters | Asymmetric Monohydrolysis | Good to Excellent Enantioselectivity | cjcatal.com |

| Pig Pancreatic Lipase (PPL) | N-protected Serinol Diacetate | Asymmetric Monohydrolysis | High Enantioselectivity | researchgate.net |

Catalytic Enantioselective Methods

Catalytic enantioselective methods provide a direct route to chiral cyclobutane derivatives, avoiding the need for separation of enantiomers from a racemic mixture. These strategies often involve the use of chiral metal complexes or organocatalysts to control the stereochemical outcome of a reaction.

One prominent strategy is the asymmetric reduction of a prochiral ketone precursor, such as 2,2-dimethylcyclobutanone. The resulting chiral cyclobutanol (B46151) can then be oxidized to the target this compound. Various catalytic systems have been developed for the enantioselective reduction of ketones. For instance, Ru-catalyzed asymmetric transfer hydrogenation using chiral ligands like (S,S)-Ts-DENEB has proven effective for reducing substituted benzocyclobutenones, achieving excellent yields (up to 99%) and enantioselectivities (up to 99% e.e.). nih.gov Similarly, Corey-Bakshi-Shibata (CBS) reduction using chiral oxazaborolidine catalysts, such as (S)-B-Me, can deliver cyclobutanols with high yield (93%) and enantiomeric excess (91% e.e.). nih.gov

| Catalyst/Method | Substrate | Product | Reported Yield | Reported e.e. | Reference |

|---|---|---|---|---|---|

| (R,R)-Ts-DENEB (Ru-catalyst) | Benzocyclobutenone | Benzocyclobutenol | 93% | 99% | nih.gov |

| (S,S)-Ts-DENEB (Ru-catalyst) | Electron-rich Benzocyclobutenones | Benzocyclobutenol | 56-99% | 88-99% | nih.gov |

| (S)-B-Me (Oxazaborolidine) | 2,2-dimethyl-3,3-diphenylcyclobutanone | Chiral Cyclobutanol | 93% | 91% | nih.gov |

Resolution Strategies for Enantiomeric Purity

When a direct enantioselective synthesis is not feasible, the resolution of a racemic mixture is a widely used method to obtain pure enantiomers. libretexts.org Classical resolution involves reacting the racemic carboxylic acid with a stoichiometric amount of a chiral resolving agent, typically a chiral base, in an achiral solvent. mdpi.com This reaction forms a pair of diastereomeric salts.

Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and chromatographic behaviors. libretexts.org This difference allows for their separation, most commonly through fractional crystallization. The less soluble diastereomeric salt crystallizes from the solution, while the more soluble one remains. After separation, the pure diastereomeric salt is treated with a strong acid to break the ionic bond and liberate the desired pure enantiomer of the carboxylic acid. libretexts.org The success of this method depends on the careful selection of the resolving agent and the crystallization solvent. libretexts.org Common resolving agents for carboxylic acids include chiral amines such as ephedrine (B3423809) and phenylethylamine. libretexts.orgnih.gov

The process is monitored by measuring the optical rotation of the crystallized material; recrystallization continues until a constant rotation value is achieved, indicating that the salt is diastereomerically pure. libretexts.org

Synthesis of Functionalized Derivatives of this compound

Carboxylic Acid Group Modifications

The carboxylic acid functional group is a versatile handle for synthesizing a wide array of derivatives, primarily esters and amides. libretexts.org

Esterification: Esters are typically formed by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). Alternatively, for more sensitive substrates, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride (by treatment with thionyl chloride or oxalyl chloride) or an acid anhydride (B1165640), which then readily reacts with an alcohol to form the ester. libretexts.org

Amidation: Amides are synthesized by reacting the carboxylic acid or its activated derivatives with amines. The direct reaction between a carboxylic acid and an amine requires high temperatures. libretexts.org Therefore, it is more common to first activate the carboxylic acid as an acid chloride or anhydride before reacting it with the amine. libretexts.org More recent and milder methods have been developed, such as the direct conversion of esters to primary amides at room temperature using reagents like sodium amidoborane (NaNH2BH3). nih.gov This method is highly efficient for various aromatic and aliphatic esters, achieving high yields. nih.gov

Cyclobutane Ring Substitutions

Direct functionalization of the cyclobutane ring, particularly through the activation of carbon-hydrogen (C–H) bonds, represents a modern and efficient strategy for introducing new substituents. The inherent ring strain of cyclobutanes influences the reactivity of their C–H bonds. nih.gov

Rhodium(II) catalysts have emerged as particularly effective for the regio- and stereoselective C–H functionalization of cyclobutanes. nih.gov The choice of the chiral dirhodium catalyst can direct the functionalization to different positions on the ring. For example, in arylcyclobutanes, sterically demanding catalysts like Rh2(S-2-Cl-5-BrTPCP)4 can selectively functionalize the sterically most accessible secondary C-H bond at the C3 position. In contrast, catalysts such as Rh2(S-TCPTAD)4 favor functionalization at the more substituted benzylic site. nih.gov These reactions typically involve the reaction of the cyclobutane substrate with a diazo compound, leading to the formation of a new carbon-carbon bond with high enantiomeric excess (up to 90% e.e.). nih.gov

Incorporation of Amino Functions

The synthesis of cyclobutane-containing amino acids is of significant interest as these structures can be used as building blocks for peptidomimetics and other biologically active molecules. chemistryviews.org Several strategies exist for introducing an amino group onto the 2,2-dimethylcyclobutane scaffold.

One approach involves a tandem amidation/aza-Michael addition protocol. For instance, cyclobutene-1-carboxylic acid can react with a nitrogen nucleophile, such as a benzoxazolone, in the presence of a base to yield β-N-heterocyclic cyclobutane carboximide derivatives with a trans-stereochemistry. chemistryviews.org These products can then be further transformed into diverse amino acid derivatives. chemistryviews.org

Another method is the stereoselective [2+2] cycloaddition. This reaction can be used to construct the cyclobutane ring while simultaneously installing the necessary functional groups. For example, a Michael-Dieckmann-type process involving 2-acylaminoacrylates can provide access to the substituted cyclobutane skeleton, which can then be converted to cyclobutane-amino acid analogues through deacylation and hydrolysis steps. nih.gov

Reactivity Profiles and Transformational Chemistry of 2,2 Dimethylcyclobutanecarboxylic Acid

Oxidation Reactions

Oxidation reactions of 2,2-dimethylcyclobutanecarboxylic acid can be directed at the C-H bonds of the cyclobutane (B1203170) ring or can involve the carboxylic acid moiety, potentially leading to fragmentation.

The selective functionalization of saturated carbocycles like cyclobutane is a significant challenge in synthetic chemistry. Recent advances in C-H activation have provided pathways for the directed oxidation of cycloalkane carboxylic acids. nih.gov Palladium-catalyzed reactions, in particular, have enabled the transannular γ-methylene C-H arylation of cyclobutane carboxylic acid. nih.gov This process involves the use of specialized ligands that facilitate the formation of a palladacycle intermediate, directing functionalization to a specific C-H bond. nih.govnih.gov

In these transformations, the carboxylic acid group acts as a native directing group, guiding the metal catalyst to activate a specific C-H bond on the ring. nih.gov For cyclobutane systems, this typically results in functionalization at the C3 position. The use of different ligand classes, such as quinuclidine-pyridones (QuinNuPyridones) and sulfonamide-pyridones (SulfonaPyridones), allows for control over the reaction outcome. nih.gov Characterization of the resulting products, such as 3-aryl-2,2-dimethylcyclobutanecarboxylic acids, is performed using standard spectroscopic techniques like NMR and mass spectrometry. Another reported oxidation product is 3-formyl-2,2-dimethylcyclobutanecarboxylic acid. diva-portal.org

Additionally, general methods for the photocatalytic decarboxylative hydroxylation of carboxylic acids have been developed, which could be applied to this compound. organic-chemistry.org This reaction uses visible light and molecular oxygen to convert the carboxylic acid into an alcohol with one less carbon, proceeding through a radical intermediate. organic-chemistry.org

| Reaction Type | Catalyst/Reagents | Key Features | Product Type |

| Transannular C–H Arylation | Pd(OAc)₂, Ligands (e.g., L1, L3), ArI, AgOAc | Directed functionalization at the γ-position. nih.gov | 3-Aryl-substituted cyclobutanecarboxylic acid. nih.gov |

| Decarboxylative Hydroxylation | Photocatalyst, Visible Light, O₂, NaBH₄ | Green oxidation method, loss of CO₂. organic-chemistry.org | 1,1-Dimethylcyclobutanol |

Oxidative fragmentation of this compound primarily involves decarboxylation, which is the removal of the carboxyl group and release of carbon dioxide (CO₂). wikipedia.org This reaction can be initiated thermally or through various chemical methods. libretexts.orgmasterorganicchemistry.com Carboxylic acids that have an electron-withdrawing group on the alpha or beta carbon tend to decarboxylate more readily upon heating. libretexts.orgmasterorganicchemistry.com

While simple aliphatic acids are generally stable to heat, the presence of the gem-dimethyl group at the C2 position can influence the stability of intermediates. The decarboxylation of the closely related 2,2-dimethyl propanoic acid is known to produce isobutane. vedantu.com By analogy, the decarboxylation of this compound would be expected to yield 1,1-dimethylcyclobutane.

Specific methods for oxidative decarboxylation include:

Kolbe Electrolysis : This method involves the electrolysis of a carboxylate salt, which generates a carboxylate radical. This radical then loses CO₂ to form an alkyl radical, which can subsequently dimerize or undergo other reactions. libretexts.org

Hunsdiecker Reaction : This reaction involves treating the silver salt of a carboxylic acid with bromine. It proceeds through a radical mechanism to yield an alkyl bromide, accompanied by the loss of CO₂. libretexts.org

Photocatalytic Decarboxylation : As mentioned previously, visible light photocatalysis can lead to decarboxylative hydroxylation, which is a form of oxidative fragmentation that results in an alcohol. organic-chemistry.orgd-nb.info

| Reaction Name | Reagents | Primary Product from this compound | Mechanism Type |

| Thermal Decarboxylation | Heat | 1,1-Dimethylcyclobutane | Pericyclic masterorganicchemistry.com |

| Hunsdiecker Reaction | Ag₂O, Br₂ | 1-Bromo-2,2-dimethylcyclobutane | Radical libretexts.org |

| Kolbe Electrolysis | Electrolysis of the sodium salt | 1,1,1',1'-Tetramethyl-bi(cyclobutyl) | Radical libretexts.org |

Reactions Involving the Cyclobutane Ring

The inherent ring strain of the cyclobutane core makes it susceptible to ring-opening reactions under various conditions.

The four-membered ring of this compound can be opened through several mechanisms, relieving the associated ring strain.

Hydrogenation : Catalytic hydrogenation of cyclobutanes using catalysts like nickel (Ni) or platinum (Pt) at elevated temperatures and pressures can lead to the cleavage of a C-C bond, resulting in the formation of an acyclic alkane. pharmaguideline.com For this compound, this would produce various substituted hexane (B92381) derivatives.

Thermal Decomposition : At high temperatures, cyclobutane and its derivatives can undergo unimolecular decomposition. The parent cyclobutane thermally decomposes to two molecules of ethylene (B1197577) through a biradical intermediate. arxiv.org The presence of substituents on the ring can influence the reaction pathway and the nature of the resulting products.

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) can also induce ring-opening, particularly under conditions that favor addition reactions rather than radical substitution. pharmaguideline.com

Photocatalysis : Derivatives of cyclobutanes, such as cycloketoximes, have been shown to undergo C-C bond cleavage through photocatalyzed reactions that proceed via radical intermediates. researchgate.net This suggests that suitable derivatives of this compound could be susceptible to similar light-induced ring-opening transformations.

The mechanism of these ring-opening reactions often involves the formation of high-energy intermediates, such as biradicals in thermal decomposition, or proceeds through concerted pathways. arxiv.org The regioselectivity of the ring-opening can be influenced by the substituents present on the cyclobutane ring.

As a saturated carbocycle, this compound does not typically act as a substrate in cycloaddition reactions. Instead, its synthesis is a direct result of such a reaction. Cyclobutane rings are most commonly formed through [2+2] cycloaddition reactions, which involve the combination of two components with π-bonds. libretexts.orgnih.gov

These reactions can be initiated either thermally or photochemically. libretexts.orgyoutube.com

Photochemical [2+2] Cycloaddition : This reaction typically occurs between two alkene molecules, where one is promoted to an excited state by absorbing light. This is a powerful method for forming four-membered rings. libretexts.org

Thermal [2+2] Cycloaddition : While the thermal cycloaddition of two simple alkenes is symmetry-forbidden, the reaction is allowed for ketenes. libretexts.org Therefore, a plausible synthetic route to the 2,2-dimethylcyclobutane core involves the [2+2] cycloaddition of a ketene (B1206846) with an appropriately substituted alkene. For instance, the reaction of isobutylene (B52900) with a ketene derivative could be a key step in constructing the carbon skeleton of this compound.

Derivatization for Specific Applications

The carboxylic acid functional group of this compound is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives for various applications, including for analytical purposes. colostate.edunih.gov The most common derivatizations involve the formation of esters and amides.

Ester Formation : Esters are readily synthesized from carboxylic acids. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion. masterorganicchemistry.com Other methods include reaction with alkyl halides or using coupling reagents to activate the carboxylic acid. organic-chemistry.org These ester derivatives are often more volatile than the parent acid, making them suitable for analysis by gas chromatography (GC). colostate.edu

Amide Formation : Amides are typically formed by reacting the carboxylic acid with an amine. This reaction often requires the carboxylic acid to be "activated" first, as the direct reaction with an amine can be slow and require high temperatures. libretexts.org Activation can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride, SOCl₂) or by using a coupling agent. libretexts.orgorganic-chemistry.org Direct amidation can also be achieved using specific catalysts. organic-chemistry.orgrsc.org Amide derivatives are important in medicinal chemistry and can be designed to improve the properties of a parent molecule.

| Derivative | General Method | Reagents | Application |

| Methyl Ester | Fischer Esterification | Methanol (CH₃OH), H₂SO₄ | Increased volatility for GC analysis. colostate.edu |

| Ethyl Ester | Fischer Esterification | Ethanol (C₂H₅OH), H₂SO₄ | Synthesis of fine chemicals. |

| Primary Amide | Direct Amidation | Ammonium Carbonate ((NH₄)₂CO₃), Heat | Synthesis of primary amides. libretexts.org |

| Secondary Amide | Acyl Chloride Route | 1. SOCl₂ 2. R₂NH | Synthesis of N-substituted amides. libretexts.org |

Formation of Esters and Amides

The conversion of this compound into its corresponding esters and amides is a fundamental transformation, though challenged by steric hindrance.

Esterification:

Standard Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is often slow and inefficient for sterically hindered substrates like this compound. To achieve higher yields, more potent methods are typically employed. The Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective alternative. organic-chemistry.orgrsc.org This method proceeds under neutral conditions and is well-suited for acids that are sensitive to strong acids. rsc.org The reaction involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.

Another approach for hindered substrates involves using dried Dowex H+ resin with sodium iodide (NaI), which can facilitate the esterification of carboxylic acids with alcohols under relatively mild conditions. nih.gov

Interactive Table: Common Reagents for Esterification of Hindered Carboxylic Acids

| Method | Reagents | Key Features |

| Steglich Esterification | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild, neutral conditions; good for sensitive substrates. organic-chemistry.orgrsc.org |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP, Triethylamine | Forms a mixed anhydride (B1165640), effective for hindered systems. rsc.org |

| Ion-Exchange Resin | Dowex H+ resin, Sodium Iodide (NaI) | Heterogeneous catalyst, simple product isolation. nih.gov |

Amide Formation:

Direct condensation of this compound with an amine is thermodynamically unfavorable and requires activation. Standard peptide coupling reagents are essential for this transformation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are commonly used.

However, the synthesis of sterically hindered amides remains a significant challenge. chimia.ch When both the carboxylic acid and the amine are sterically demanding, yields can be low even with powerful coupling agents. nih.govrsc.org A protocol involving the in situ formation of an acyl fluoride (B91410) from the carboxylic acid, followed by reaction with the amine at elevated temperatures, has proven effective for coupling hindered substrates where other methods fail. rsc.org Another strategy employs titanium(IV) chloride (TiCl4) to mediate the direct condensation, although its effectiveness diminishes when both coupling partners are sterically hindered. nih.gov

Interactive Table: Reagents for Amide Formation with Hindered Carboxylic Acids

| Reagent/Method | Description | Application Notes |

| HATU/DIPEA | A potent aminium-based coupling agent. | Often effective but can fail with severe steric hindrance. rsc.org |

| Acyl Fluoride Intermediate | In situ generation of acyl fluoride (e.g., using cyanuric fluoride) followed by aminolysis. | Effective for hindered acids and electron-poor amines at higher temperatures. rsc.org |

| TiCl4 | Lewis acid mediator for direct condensation. | Yields decrease significantly when both the acid and amine are hindered. nih.gov |

Conversion to Amines (e.g., Curtius Rearrangement)

The conversion of this compound to the corresponding amine, 2,2-dimethylcyclobutanamine, involves the loss of the carboxyl carbon atom. The Curtius rearrangement is a versatile and widely used method for this transformation. nih.govorganic-chemistry.org

The process begins with the conversion of the carboxylic acid into an acyl azide (B81097). This is typically a two-step process: first, the carboxylic acid is converted to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride), which is then reacted with an azide salt (e.g., sodium azide). Alternatively, a one-pot procedure using diphenylphosphoryl azide (DPPA) can directly convert the carboxylic acid to the acyl azide.

Upon heating, the acyl azide undergoes the Curtius rearrangement, losing nitrogen gas (N₂) to form a highly reactive acyl nitrene intermediate. wikipedia.org This intermediate is generally not isolated; it immediately rearranges, with the cyclobutyl group migrating to the electron-deficient nitrogen to form 2,2-dimethylcyclobutyl isocyanate. masterorganicchemistry.com The migration of the alkyl group occurs with full retention of its stereochemical configuration. nih.govwikipedia.org

The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles:

Hydrolysis: Reaction with water leads to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine, 2,2-dimethylcyclobutanamine. organic-chemistry.org

Alcoholysis: Trapping the isocyanate with an alcohol (e.g., tert-butanol (B103910) or benzyl (B1604629) alcohol) yields a stable carbamate, which serves as a protected form of the amine (Boc- or Cbz-protected, respectively). wikipedia.org

Aminolysis: Reaction with an amine produces a substituted urea (B33335) derivative.

While the Curtius rearrangement is broadly applicable, its efficiency can be reduced for some sterically hindered substrates, which may require higher temperatures or longer reaction times to proceed effectively. youtube.com

Introduction of Other Functional Groups

The carboxylic acid moiety of this compound is a versatile handle for the introduction of other functional groups.

Reduction to Alcohol:

The most direct transformation is the reduction of the carboxylic acid to the corresponding primary alcohol, (2,2-dimethylcyclobutyl)methanol. Strong reducing agents are required for this conversion, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose, typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The reaction proceeds via an aluminum alkoxide intermediate, which is subsequently hydrolyzed in an acidic workup to release the alcohol. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another powerful reagent that can selectively reduce carboxylic acids to alcohols.

Decarboxylative Functionalization:

Modern synthetic methods allow for the replacement of the entire carboxyl group with other functionalities through decarboxylative pathways. These reactions often proceed via radical intermediates. By employing metallaphotoredox catalysis, carboxylic acids can undergo a variety of transformations, including arylation, alkylation, and amination, where the carboxyl group is extruded as CO₂. princeton.edu This approach allows the C(sp³)-rich cyclobutane scaffold to be coupled with various partners.

Transannular C–H Functionalization:

Advanced palladium-catalyzed methods have been developed for the functionalization of C–H bonds within cyclic systems, directed by a native functional group like a carboxylic acid. nih.gov For cyclobutane carboxylic acids, this can enable the arylation at the γ-position of the cyclobutane ring, creating complex, substituted cyclobutane structures that would be difficult to access through other means. nih.gov This highlights the ability of the carboxylic acid group not only to be transformed itself but also to direct modifications on the carbocyclic ring.

Stereochemical Aspects and Conformational Analysis

Chirality and Stereoisomerism of 2,2-Dimethylcyclobutanecarboxylic Acid

The concept of chirality is fundamental to understanding the stereochemistry of this compound. A molecule is considered chiral if it is non-superimposable on its mirror image. libretexts.org The primary source of chirality in this molecule is the presence of an asymmetric carbon atom, also known as a stereocenter. msu.edu In the structure of this compound, the carbon atom at position 1 (C1), which is bonded to the carboxylic acid group, serves as the chiral center. This is because it is attached to four distinct groups:

A hydrogen atom (-H)

A carboxylic acid group (-COOH)

A C2 carbon atom which is part of the cyclobutane (B1203170) ring and is substituted with two methyl groups (-C(CH₃)₂)

A C4 carbon atom which is part of the cyclobutane ring (-CH₂-)

Due to this single chiral center, this compound exists as a pair of stereoisomers called enantiomers. msu.edu These enantiomers are mirror images of each other and are non-superimposable. They are designated based on the Cahn-Ingold-Prelog (CIP) priority rules as either (R)-2,2-Dimethylcyclobutanecarboxylic acid or (S)-2,2-Dimethylcyclobutanecarboxylic acid. When produced through a synthetic route that does not involve a chiral influence, the compound is typically formed as a racemic mixture, containing equal amounts of both enantiomers.

Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms, or the absolute configuration, at the chiral center is crucial for understanding the molecule's properties and interactions. Several advanced analytical techniques are employed for this purpose.

X-ray Crystallography: This is a powerful method for determining the absolute stereochemistry of a molecule. If a single crystal of one enantiomer can be formed, X-ray diffraction analysis can provide a detailed three-dimensional map of the atomic positions, unequivocally establishing its absolute configuration. usm.edunih.gov

NMR Spectroscopy (Mosher's Method): Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of chiral compounds, including carboxylic acids. The Mosher method involves converting the chiral acid into diastereomeric esters or amides by reacting it with a chiral derivatizing agent such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu Analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomers allows for the assignment of the absolute stereochemistry of the original molecule. usm.edu

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with spectra predicted from quantum-chemical calculations for each enantiomer (R and S), the absolute configuration can be unambiguously assigned. uantwerpen.be

These methods, among others, provide the necessary tools to distinguish between the (R) and (S) enantiomers of this compound.

Conformational Preferences of Cyclobutane Ring Systems

The cyclobutane ring is characterized by significant ring strain, which arises from both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). masterorganicchemistry.com To alleviate some of this torsional strain, the cyclobutane ring is not planar. Instead, it adopts a puckered or "butterfly" conformation. libretexts.orgquora.comsaskoer.ca In this conformation, one carbon atom is bent out of the plane formed by the other three. masterorganicchemistry.com This puckering reduces the eclipsing interactions between hydrogen atoms on adjacent carbons, although it slightly increases the angle strain as the internal C-C-C bond angles decrease to about 88°. libretexts.orgsaskoer.ca The energy barrier for the interconversion between two equivalent puckered conformations (a process known as ring-flipping) is very low. saskoer.ca

| Cycloalkane | Internal Bond Angle (Planar) | Actual Bond Angle (Puckered) | Primary Sources of Strain |

|---|---|---|---|

| Cyclopropane | 60° | 60° (Planar) | Angle Strain, Torsional Strain |

| Cyclobutane | 90° | ~88° | Angle Strain, Torsional Strain (partially relieved by puckering) |

| Cyclopentane | 108° | Varies (Envelope/Twist) | Torsional Strain |

The presence of substituents on the cyclobutane ring significantly influences its conformational preferences. The substituents can occupy two types of positions in the puckered ring: axial-like (pointing more vertically) and equatorial-like (pointing more horizontally). To minimize steric strain, bulky substituents generally prefer to occupy the more spacious equatorial-like positions.

In this compound, the substituents—a carboxylic acid group at C1 and two methyl groups at C2—will dictate the most stable puckered conformation. The molecule will adopt a conformation that minimizes the steric repulsion between these groups. The bulky carboxylic acid group will have a strong preference for an equatorial-like position to avoid unfavorable steric interactions with the other ring atoms and substituents. The gem-dimethyl groups at C2 are fixed relative to each other, but their presence further influences the degree and nature of the ring's pucker.

The rigid and well-defined puckered structure of the cyclobutane ring makes it a valuable building block in the design of peptidomimetics and folded oligomers. nih.gov When amino acids containing a cyclobutane moiety, such as 2-aminocyclobutane-1-carboxylic acid, are incorporated into peptide chains, they act as potent conformational constraints.

Studies have shown that the inclusion of these constrained cyclobutane residues can induce the formation of stable, well-defined secondary structures, such as helices. mdpi.com This is often driven by the formation of stable intramolecular hydrogen bonds, for instance, creating eight-membered rings between adjacent residues. mdpi.com The specific stereochemistry of the cyclobutane amino acid is critical in directing the folding pattern. This conformational control is essential for designing peptides with specific biological functions, such as cell-penetrating peptides, where the spatial arrangement of charged groups is crucial for activity. mdpi.com Extensive conformational analyses of such peptides are carried out using techniques like X-ray diffraction and NMR spectroscopy, in combination with computational methods. nih.gov

Impact of Stereochemistry on Molecular Interactions and Assembly

The specific stereochemistry of a molecule is a critical determinant of its intermolecular interactions and how it assembles in solid (crystal) or solution states. The distinct three-dimensional shape of an enantiomer dictates its ability to interact with other chiral molecules, including proteins, enzymes, and receptors in biological systems.

The puckered nature of the cyclobutane ring in this compound positions its substituents in specific spatial orientations. This pre-organization influences how the molecule can act as a hydrogen bond donor (from the carboxylic acid -OH) and acceptor (from the carbonyl oxygen). In the solid state, these interactions dictate the crystal packing arrangement.

Applications in Advanced Organic Synthesis and Material Science

Building Blocks for Conformationally Constrained Peptides and Peptidomimetics

The incorporation of non-natural amino acids into peptide chains is a widely employed strategy to create peptidomimetics with enhanced stability, receptor affinity, and specific secondary structures. Cyclobutane (B1203170) amino acids, due to their constrained four-membered ring, are particularly effective in limiting the conformational freedom of the peptide backbone.

Synthesis of Cyclobutane β-Amino Acids

Cyclobutane β-amino acids are valuable synthons for constructing peptidomimetics and helical foldamers. chemistryviews.org While numerous synthetic strategies exist for cyclobutane derivatives, a common approach involves [2+2] cycloaddition reactions. chemistryviews.org Another general method for preparing β-amino acids is the Michael addition of nitrogen nucleophiles to unsaturated esters. chemistryviews.org For instance, a tandem amidation/Michael addition protocol has been developed to synthesize β-N-heterocyclic cyclobutane carboximide derivatives from cyclobutene-1-carboxylic acid. chemistryviews.org These carboximides can be further transformed into a variety of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives. chemistryviews.org

Synthesis of Cyclobutane γ-Amino Acids

The synthesis of γ-amino acids with a cyclobutane scaffold has also been explored, often employing photochemical methods. A visible light-mediated [2+2] photocycloaddition of amide-linked dienes has been utilized to generate N-protected 3-azabicyclo[3.2.0]heptan-2-ones, which can be subsequently converted to γ-cyclobutane amino acids. researchgate.net

As with β-amino acids, direct synthetic routes starting from 2,2-dimethylcyclobutanecarboxylic acid to produce γ-amino acids are not extensively documented. However, the versatility of the carboxylic acid group allows for various chemical transformations that could, in principle, lead to the desired γ-amino acid structure.

Integration into Oligopeptide Structures

Once synthesized, cyclobutane amino acids can be incorporated into peptide chains using standard peptide coupling techniques. The rigid cyclobutane moiety imposes significant conformational constraints on the resulting oligopeptide, influencing its folding into specific secondary structures. The stereochemistry of the amino and carboxyl groups on the cyclobutane ring, along with the substitution pattern, dictates the preferred conformation of the peptide backbone. The integration of amino acids with equal proportions of L- and D-configurations can influence the helical screw sense of oligopeptides. nih.gov

While the general principles of integrating constrained amino acids into oligopeptides are well-established, specific examples of oligopeptides containing amino acids derived directly from this compound are not prevalent in the reviewed literature.

Precursors for Carbocyclic Nucleosides

Carbocyclic nucleosides, where the furanose ring of natural nucleosides is replaced by a carbocycle, are an important class of therapeutic agents due to their enhanced metabolic stability. mdpi.com The synthesis of such analogs often involves the coupling of a heterocyclic base with a functionalized carbocycle.

Cyclobutane-containing carbocyclic nucleosides have been synthesized by coupling purine (B94841) and pyrimidine (B1678525) bases with functionalized cyclobutane derivatives. For example, the potassium salt of purine has been reacted with α-bromocyclobutanone derivatives to yield both N-9 and N-7 coupled products. mdpi.com These initial products can then be further elaborated to the desired diol structures. mdpi.com Although not explicitly detailed for this compound, its structure could serve as a starting point for the synthesis of appropriately functionalized cyclobutane intermediates necessary for coupling with nucleobases.

Role as Chiral Auxiliaries or Platforms

In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. While there is no direct evidence in the reviewed literature of this compound being used as a classical, detachable chiral auxiliary, its resolved enantiomers can serve as valuable chiral building blocks or platforms. This "chiral pool" approach utilizes readily available enantiopure compounds as starting materials for the synthesis of more complex chiral molecules. elsevierpure.comorganic-chemistry.org

The rigid, stereodefined structure of an enantiomerically pure 2,2-dimethylcyclobutane scaffold can be exploited to control the stereochemical outcome of reactions at other parts of a molecule to which it is incorporated. The gem-dimethyl group can provide significant steric hindrance, influencing the facial selectivity of reactions on adjacent functional groups.

Synthesis of Complex Molecular Architectures (e.g., Triterpene Derivatives)

The synthesis of complex natural products often relies on the use of well-defined building blocks to construct intricate polycyclic systems. rsc.orgrsc.org Cyclobutane-containing natural products, including some terpenoids, are known and various synthetic strategies have been developed for their construction. rsc.orgnih.gov

However, a review of the scientific literature on the biosynthesis and chemical synthesis of triterpenes does not indicate the use of cyclobutane precursors like this compound. Triterpenes are typically biosynthesized from the cyclization of the linear precursor squalene (B77637) or 2,3-oxidosqualene. nih.govresearchgate.netnih.gov Chemical syntheses of triterpenes also generally follow strategies that assemble the polycyclic core from acyclic or larger ring precursors, rather than employing cyclobutane building blocks.

Therefore, while cyclobutane derivatives are valuable in the synthesis of various complex molecules, their application as precursors for triterpene derivatives is not a currently supported or documented strategy in the available scientific literature.

Mechanistic and Theoretical Investigations

Computational Studies on Reaction Mechanisms (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of organic molecules. nih.govmdpi.com While specific DFT studies focusing exclusively on 2,2-dimethylcyclobutanecarboxylic acid are not extensively documented, the principles and methodologies have been widely applied to related cyclobutane (B1203170) systems, offering significant insights into potential reaction pathways. beilstein-journals.orgnih.gov These studies help bridge the gap between experimental observations and theoretical understanding by mapping out transition states, intermediates, and energy profiles of reactions. nih.gov

Investigations into related cyclobutane derivatives reveal several reaction types that can be computationally modeled:

Ring Strain-Driven Reactions: The inherent ring strain in the cyclobutane moiety makes it susceptible to ring-opening reactions. researchgate.netslideshare.net DFT calculations can model the energetics of bond cleavage under thermal, photochemical, or catalytic conditions.

Rearrangements: Base-catalyzed reactions of related compounds, such as cyclobutane-1,2-dione, have been studied using DFT and ab initio methods. These studies explore pathways like benzilic acid type rearrangements, where the cyclobutane ring contracts to a cyclopropane ring, by calculating the Gibbs free energies of activation for different potential routes. beilstein-journals.orgbeilstein-journals.org

Cycloadditions and Cycloreversions: The formation of the cyclobutane ring itself, often via [2+2] cycloaddition, is a key area of computational study. DFT has been used to investigate the mechanisms and stereoselectivities of such reactions, for example, in the N-heterocyclic carbene (NHC)-catalyzed cycloaddition between ketenes and aldehydes. rsc.org

Radical Reactions: The formation of cyclobutanes can proceed through 1,4-biradical intermediates. DFT calculations have been employed to unveil the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines, identifying the rate-determining step as the release of N₂ to form an open-shell singlet 1,4-biradical, which then undergoes a barrierless collapse to the cyclobutane product. nih.gov

These computational approaches allow for the prediction of reaction outcomes and the rational design of synthetic strategies. rsc.org

Table 1: Insights from DFT Studies on Related Cyclobutane Reaction Mechanisms

| Reaction Type | System Studied | Key Computational Findings |

|---|---|---|

| Rearrangement | Cyclobutane-1,2-dione + OH⁻ | Calculation of Gibbs free energies of activation for competing pathways, predicting the favorability of a benzilic acid type rearrangement. beilstein-journals.orgbeilstein-journals.org |

| Ring Formation | Pyrrolidine Contraction | Identification of a 1,4-biradical intermediate and a barrierless cyclization as the source of stereoretention. nih.gov |

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are instrumental in determining the fundamental molecular properties and predicting the chemical reactivity of compounds like this compound. ms4sub.commdpi.com These methods provide detailed information about a molecule's electronic structure, which governs its behavior in chemical reactions.

Key molecular properties and reactivity descriptors that can be determined computationally include:

Optimized Geometry: Calculations can determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. For this compound, this would involve defining the puckering of the cyclobutane ring and the orientation of the carboxylic acid and methyl groups.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. mdpi.com The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential (red/yellow) around the carbonyl and hydroxyl oxygens of the carboxylic acid group, indicating sites for electrophilic attack, and positive potential (blue) around the acidic hydrogen. mdpi.com

Reactivity Indices: Conceptual DFT provides various indices like chemical hardness, softness, and electrophilicity, which quantify the reactivity of a molecule. ms4sub.com

Table 2: Theoretically Calculable Molecular Properties and Reactivity Descriptors for this compound

| Property/Descriptor | Significance | Predicted Characteristics |

|---|---|---|

| HOMO Energy | Electron-donating ability | Localized primarily on the carboxylic acid oxygen atoms. |

| LUMO Energy | Electron-accepting ability | Localized around the antibonding π* orbital of the carbonyl group. |

| HOMO-LUMO Gap | Chemical reactivity/stability | A larger gap suggests higher kinetic stability. |

| Molecular Dipole Moment | Polarity | A non-zero value is expected due to the polar carboxylic acid group. |

| MEP Minimum | Site for electrophilic attack | Expected near the carbonyl oxygen atom. |

| MEP Maximum | Site for nucleophilic attack | Expected near the acidic proton of the hydroxyl group. |

Theoretical Predictions of Supramolecular Assembly and Host-Guest Interactions

The carboxylic acid functional group in this compound is a primary driver for its participation in supramolecular chemistry, which can be effectively modeled using theoretical methods. chemrxiv.org Computational studies can predict how molecules interact through non-covalent forces to form larger, ordered assemblies. rsc.org

Supramolecular Dimerization: Carboxylic acids commonly form highly stable cyclic dimers in the solid state and in nonpolar solvents through strong, cooperative hydrogen bonds between two acid groups. Computational modeling, often using DFT, can be used to:

Optimize the geometry of the hydrogen-bonded dimer.

Calculate the binding energy or dimerization energy, quantifying the strength of the interaction. researchgate.net

Analyze the nature of the hydrogen bonds through techniques like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis.

Host-Guest Interactions: The cyclobutane ring and carboxylic acid group can also participate in host-guest interactions. comporgchem.com Theoretical models can predict the feasibility and strength of encapsulating this compound (the "guest") within the cavity of a larger "host" molecule, such as a cyclodextrin or cucurbituril. nih.govmdpi.com These calculations involve:

Molecular Docking: Simulating the process of the guest molecule entering the host's cavity to find the most stable orientation.

Interaction Energy Calculation: Determining the stabilization energy of the host-guest complex. DFT calculations can compute interaction energies (ΔE_int) by subtracting the energies of the isolated host and guest from the total energy of the complex. nih.gov The primary forces at play in such complexes are typically van der Waals interactions and hydrogen bonding. mdpi.com

| Dipole-Dipole Interactions | Electrostatic interactions between permanent dipoles in polar molecules. | Contribute to the stability of molecular assemblies. |

Modeling of Atmospheric Chemical Reactions Involving Related Compounds

Theoretical models are crucial for understanding the atmospheric fate of volatile organic compounds (VOCs), including carboxylic acids. The atmospheric lifetime and degradation products of this compound can be predicted by modeling its reactions with key atmospheric oxidants.

The primary gas-phase loss process for carboxylic acids in the atmosphere is initiated by reaction with the hydroxyl radical (•OH). copernicus.orgresearchgate.net Other oxidants like the nitrate radical (NO₃) can also be significant, particularly at night. copernicus.org Computational modeling of these processes typically involves:

Mechanism Elucidation: The reaction with •OH usually proceeds via hydrogen atom abstraction. nih.gov For this compound, abstraction can occur from the C-H bonds on the cyclobutane ring or, less commonly, from the O-H bond of the acid. DFT can be used to calculate the activation energy barriers for H-abstraction from each unique position to determine the most likely reaction sites.

Rate Constant Calculation: Once the lowest energy pathway is identified, advanced theoretical methods like Canonical Variational Transition State Theory (CVTST) can be employed to calculate temperature-dependent rate constants for the reaction. nih.gov These calculated rates can then be used in larger atmospheric chemistry models.

Atmospheric Lifetime Estimation: The atmospheric lifetime (τ) of the compound with respect to a specific oxidant (e.g., •OH) can be estimated using the calculated rate constant (k) and the average atmospheric concentration of the oxidant ([•OH]): τ = 1 / (k * [•OH]).

Studies on the atmospheric degradation of dicarboxylic acids have shown that the degradation rate is determined by the initial α-H elimination step. nih.gov Subsequent reactions with O₂ lead to the formation of peroxy radicals, which can undergo further reactions to form a variety of oxidation products, potentially contributing to the formation of secondary organic aerosol (SOA). researchgate.netmcgill.ca

Table 4: Potential Atmospheric Degradation Reactions

| Reactant | Reaction Type | Significance |

|---|---|---|

| Hydroxyl Radical (•OH) | H-atom abstraction | Primary daytime degradation pathway in the troposphere. nih.gov |

| Nitrate Radical (NO₃) | H-atom abstraction | Can be a significant degradation pathway during nighttime. copernicus.org |

| Ozone (O₃) | Ozonolysis | Generally not a significant removal pathway for saturated carboxylic acids. researchgate.netmcgill.ca |

| Photolysis | Direct absorption of UV radiation | Unlikely to be a major loss process unless there are suitable chromophores. |

Analytical Chemistry Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques

Spectroscopy provides fundamental insights into the molecular structure and composition of 2,2-dimethylcyclobutanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. In ¹H NMR spectroscopy, the proton of the carboxylic acid group (–COOH) typically exhibits a characteristic signal in the downfield region of the spectrum, generally around 10–12 ppm. libretexts.org This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group and hydrogen bonding. Protons on the carbon atom adjacent to the carboxylic acid typically resonate in the 2-3 ppm range. libretexts.org

In ¹³C NMR spectroscopy, the carboxyl carbon atom of saturated aliphatic acids, such as this compound, absorbs in the range of 165 to 185 δ. pressbooks.pub The specific chemical shifts of the cyclobutane (B1203170) ring carbons and the gem-dimethyl carbons provide further confirmation of the compound's carbon skeleton.

Table 1: Typical NMR Chemical Shift Ranges for Carboxylic Acids

| Atom | Spectroscopy Type | Typical Chemical Shift (ppm) |

|---|---|---|

| Carboxyl Proton (-COOH) | ¹H NMR | 10 - 12 |

| Protons on α-Carbon | ¹H NMR | 2 - 3 |

This table presents generalized data and actual values may vary based on solvent and concentration.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. The monoisotopic mass of this compound is 128.083730 u. chemspider.com In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio. This information is critical for confirming the identity of the compound. Further fragmentation analysis (MS/MS) can provide detailed structural information by breaking the molecule into smaller, predictable fragments, which helps to piece together the original structure. cam.ac.uk

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely used for the analysis of carboxylic acids. In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase. GC coupled with mass spectrometry (GC-MS) is a particularly powerful combination for identifying and quantifying volatile compounds. lookchem.comimrpress.com

High-Performance Liquid Chromatography (HPLC) is another versatile technique for separating compounds in a liquid mobile phase. For carboxylic acids, reverse-phase HPLC is a common method. sielc.com LC coupled with tandem mass spectrometry (LC-MS/MS) has become an important analytical technique for the analysis of various metabolites from biological matrices, offering high sensitivity and selectivity. longdom.org Derivatization is often employed to enhance the detection of carboxylic acids in LC-MS/MS analysis. longdom.orgmdpi.com

Since this compound is a chiral molecule, separating its enantiomers is crucial, particularly in pharmaceutical applications. Chiral stationary phase (CSP) chromatography is the primary method for this purpose. wikipedia.org CSPs are made by bonding a chiral selector to a solid support, typically silica (B1680970) gel. wikipedia.org The enantiomers of the analyte interact differently with the chiral stationary phase, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds due to their complex stereochemistry and multiple interaction sites. wikipedia.orgnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects, which create transient diastereomeric complexes between the enantiomers and the CSP. wikipedia.orgchiraltech.com

Crystallographic Analysis: X-ray Diffraction for Solid-State Structures

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and the conformation of the cyclobutane ring. nih.govresearchgate.netosi.lv

Studies on related cyclobutane derivatives have shown that the cyclobutane ring is often folded in a "butterfly-like" manner. nih.gov For instance, in the crystal structure of rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid, the planes of the cyclobutane ring subtend an angle, which is influenced by the bulky methyl groups. nih.gov In the solid state, carboxylic acids frequently form hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate. nih.gov This technique is invaluable for unambiguously confirming the stereochemistry and solid-state packing of chiral molecules.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Specialized Sampling and Pretreatment for Environmental Analysis

The accurate quantification of this compound in diverse environmental matrices necessitates meticulous and specialized sampling and pretreatment protocols. These procedures are tailored to the specific physical and chemical properties of the target analyte and the inherent complexity of the sample matrix, such as water, soil, or air. The primary objectives of these methods are to collect a representative sample, isolate this compound from interfering substances, concentrate it to detectable levels, and prepare it in a format compatible with the chosen analytical instrument.

For aqueous samples, such as surface water or wastewater, solid-phase extraction (SPE) is a predominant pretreatment technique. The selection of the SPE sorbent is critical and is based on the polarity of this compound. A comparative study on the extraction of various carboxylic acids from river water demonstrated varying efficiencies of different sorbents. While C-18 and Strata X resins are effective, silica-based SPE has shown high efficiency for the recovery of aliphatic carboxylic acids. Given the aliphatic nature of this compound, a silica-based or a mixed-mode sorbent would be a suitable choice. The general procedure involves conditioning the SPE cartridge, loading the acidified water sample (to ensure the carboxylic acid is in its protonated, less polar form), washing to remove interferences, and finally eluting the analyte with an appropriate organic solvent.

In the context of soil and sediment analysis, the volatility of this compound allows for the use of headspace analysis. Static headspace coupled with gas chromatography (GC) is a common method for determining volatile organic compounds (VOCs) in solid matrices. ionscience.comnih.govchemtest.com This technique involves placing a soil sample in a sealed vial, heating it to a specific temperature to allow volatile compounds to partition into the headspace, and then injecting a portion of the headspace gas into the GC system. ionscience.comnih.govchemtest.com This method minimizes sample handling and reduces matrix effects. For less volatile carboxylic acids, solvent extraction followed by a cleanup step may be necessary.

The analysis of airborne this compound typically involves collection on a filter medium. Air is drawn through a filter, often made of materials like quartz fiber or polytetrafluoroethylene (PTFE), to trap particulate matter and aerosols containing the target compound. nih.gov Subsequent to collection, the filter is extracted with a suitable solvent to dissolve the captured analytes. tandfonline.com These extraction procedures can be enhanced by techniques such as ultrasonication or soxhlet extraction to improve recovery. tandfonline.com

Due to the polarity and potential for low volatility of carboxylic acids, derivatization is a common step in their analysis by GC. This process converts the carboxylic acid into a less polar and more volatile derivative, improving chromatographic performance and detection sensitivity. colostate.edugcms.cz Esterification is a widely used derivatization reaction for carboxylic acids. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to form trimethylsilyl (B98337) esters, or alcohols in the presence of an acid catalyst can form alkyl esters. colostate.eduusherbrooke.ca

The following tables provide an overview of typical parameters and performance data for the pretreatment of carboxylic acids in environmental samples, which can be adapted for this compound.

Table 1: Illustrative Solid-Phase Extraction Parameters for Carboxylic Acids in Water

| Parameter | Condition |

| Sorbent Type | Silica-based or Mixed-mode Cation Exchange |

| Sample Pre-adjustment | Acidification to pH < 3 with HCl or H₂SO₄ |

| Conditioning Solvent | Methanol followed by acidified deionized water |

| Sample Loading Volume | 100 - 1000 mL |

| Wash Solvent | Acidified deionized water |

| Elution Solvent | Methanol or Acetonitrile (B52724) |

| Typical Recovery | 85 - 110% |

Table 2: Representative Headspace Analysis Conditions for Volatile Acids in Soil

| Parameter | Condition |

| Sample Amount | 5 - 10 g |

| Vial Size | 20 mL |

| Incubation Temperature | 60 - 80 °C |

| Incubation Time | 15 - 30 minutes |

| Injection Volume | 1 mL of headspace |

| Matrix Modifier | Addition of sodium sulfate (B86663) to increase partitioning |

Table 3: Example Derivatization Conditions for GC Analysis of Carboxylic Acids

| Derivatization Method | Reagent | Reaction Conditions | Derivative Formed |

| Silylation | BSTFA with 1% TMCS | 60 °C for 30 minutes | Trimethylsilyl ester |

| Esterification | Methanol with H₂SO₄ catalyst | 70 °C for 1 hour | Methyl ester |

These specialized sampling and pretreatment methodologies are fundamental to achieving reliable and accurate measurements of this compound in environmental samples, enabling a better understanding of its fate and transport in the environment.

Environmental Relevance and Natural Occurrence Pathways

Formation in Atmospheric Oxidation Processes

Atmospheric oxidation processes, particularly the reaction of ozone (O₃) with monoterpenes emitted from terrestrial vegetation, are a primary pathway for the formation of a variety of oxygenated organic compounds, including those with a cyclobutane (B1203170) structure.

The ozonolysis of α-pinene, one of the most abundant monoterpenes in the atmosphere, leads to the formation of a complex mixture of oxidation products. researchgate.netnih.gov The initial reaction involves the addition of ozone to the double bond of α-pinene, which creates a primary ozonide that subsequently decomposes into a Criegee intermediate. researchgate.net This intermediate can then undergo various reactions, leading to the formation of first-generation products like pinic acid and pinonic acid. copernicus.orgcopernicus.org

Further oxidation of these first-generation products can lead to the formation of smaller, more functionalized compounds. For instance, studies have shown that the oxidative cleavage of the double bond in α-pinene through ozonolysis can yield compounds with a 2,2-dimethylcyclobutane core. acs.org While direct evidence for the formation of 2,2-Dimethylcyclobutanecarboxylic acid is not explicitly detailed, the formation of structurally similar compounds like 3-hydroperoxymethyl-2,2-dimethyl-cyclobutane carboxylic acid from α-pinene ozonolysis has been modeled. copernicus.org Additionally, norpinic acid, a dicarboxylic acid with a cyclobutane ring, is recognized as a major semi-volatile oxidation product of both α-pinene and β-pinene. mdpi.com It has been proposed that norpinic acid can be formed from the further oxidation of first-generation products like pinic acid. mdpi.com

The following table summarizes key products from the ozonolysis of α-pinene that are relevant to the formation of cyclobutane derivatives.

| Precursor | Oxidation Process | Key Products |

| α-Pinene | Ozonolysis | Pinic acid, Pinonic acid, Norpinic acid |

| Pinic acid | Further Oxidation | Norpinic acid and other smaller cyclobutane derivatives (potential pathway) |

Biogenic secondary organic aerosols (BSOA) are a significant component of atmospheric particulate matter, and their formation is largely driven by the oxidation of BVOCs like α-pinene. copernicus.org The low-volatility oxidation products can partition into the aerosol phase, contributing to the growth of existing particles or the formation of new ones. copernicus.org

Dicarboxylic acids are a notable class of compounds found in SOA and are considered important for their potential impact on the climate due to their hygroscopic properties. copernicus.org While the primary sources of some dicarboxylic acids can be anthropogenic, the oxidation of BVOCs is a major source of many dicarboxylic acids found in the atmosphere. copernicus.org Compounds with cyclobutane rings, derived from the oxidation of pinenes, are key components of BSOA. copernicus.org For example, pinic acid and norpinic acid have been identified in fine particulate matter in forested areas. copernicus.org The presence of these compounds in atmospheric aerosols provides direct evidence for the contribution of monoterpene oxidation to SOA formation. copernicus.org

Tracing Environmental Pathways Using Chemical Markers

Specific organic compounds that are unique products of a particular emission source or atmospheric process can serve as chemical markers or tracers. These tracers are invaluable tools for understanding the sources and atmospheric processing of organic aerosols.

Several oxidation products of α-pinene are utilized as tracers for BSOA. uantwerpen.be For instance, 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA) is a well-established tracer for terpene-derived SOA. copernicus.orguantwerpen.be The formation of MBTCA has been shown to occur through the gas-phase oxidation of pinonic acid. copernicus.org

Given that norpinic acid is a significant product of α-pinene oxidation, it has been proposed as a potential tracer for aged α-pinene SOA. mdpi.com The rationale is that its formation can result from the atmospheric degradation of a primary oxidation product, pinic acid. mdpi.com While this compound itself is not yet widely established as a specific tracer, its structural similarity to known tracer compounds and its likely origin from monoterpene oxidation suggest its potential utility in source apportionment studies of BSOA. Further research into its atmospheric abundance and formation pathways is needed to validate its role as a chemical marker.

Q & A

Q. What are the established synthetic routes for 2,2-dimethylcyclobutanecarboxylic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of precursors such as 2,2-dimethylcyclobutanone, followed by carboxylation. Key steps include:

- Cyclization : Using catalysts (e.g., Lewis acids) under controlled temperatures (80–120°C) to form the cyclobutane ring.

- Carboxylation : Introducing the carboxylic acid group via CO₂ insertion or oxidation of a methyl group. Optimizing reaction parameters (e.g., pressure, catalyst loading) is critical. For example, continuous flow reactors improve efficiency in industrial settings .

Q. How can structural characterization techniques differentiate this compound from similar cyclobutane derivatives?

Advanced spectroscopic and crystallographic methods are essential:

- NMR Spectroscopy : Distinct chemical shifts for methyl groups (δ ~1.2–1.4 ppm) and carboxylic protons (δ ~10–12 ppm).

- X-ray Crystallography : Reveals cyclobutane ring puckering and substituent spatial arrangement.